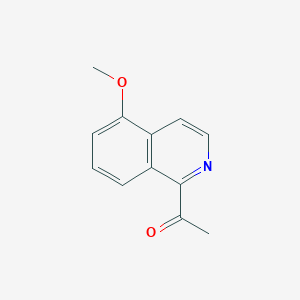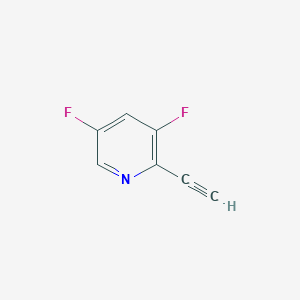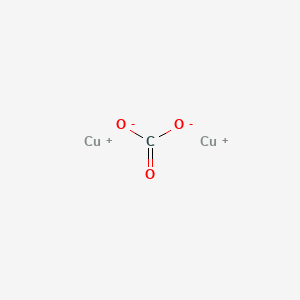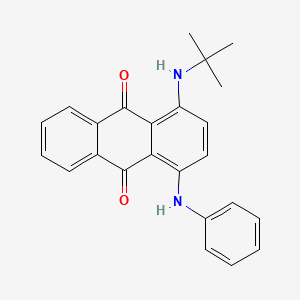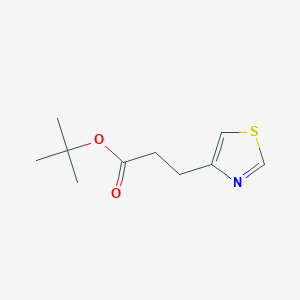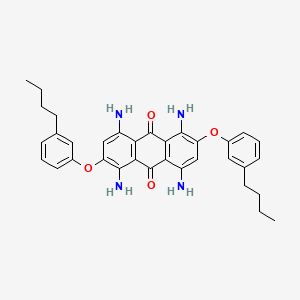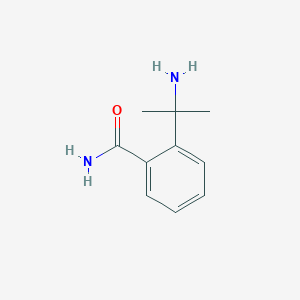
2-(2-Aminopropan-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Aminopropan-2-yl)benzamide is an organic compound belonging to the benzamide class Benzamides are known for their diverse applications in various fields, including medicinal chemistry, industrial processes, and biological research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminopropan-2-yl)benzamide typically involves the condensation of benzoic acid derivatives with amine derivatives. One common method involves the use of 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid as starting materials, which are then reacted with appropriate amine derivatives in the presence of a base such as triethylamine and a solvent like tetrahydrofuran . The reaction conditions often include mild temperatures and ultrasonic irradiation to enhance the efficiency and yield of the product .
Industrial Production Methods
In industrial settings, the production of benzamide derivatives, including this compound, may involve more scalable and eco-friendly methods. For instance, the use of Lewis acidic ionic liquids immobilized on diatomite earth under ultrasonic irradiation has been reported as a green and efficient pathway for the synthesis of benzamides . This method offers advantages such as low reaction times, high yields, and the use of recoverable catalysts.
化学反応の分析
Types of Reactions
2-(2-Aminopropan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The benzamide moiety allows for substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines. Substitution reactions can introduce various functional groups onto the benzamide structure .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and protein interactions.
Medicine: Benzamide derivatives, including 2-(2-Aminopropan-2-yl)benzamide, have been investigated for their potential as anticancer agents, antimicrobial agents, and anti-inflammatory drugs
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of 2-(2-Aminopropan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities . The molecular pathways involved often include the modulation of signal transduction pathways and the regulation of gene expression.
類似化合物との比較
Similar Compounds
2-Aminobenzamide: A simpler benzamide derivative with similar biological activities.
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamide: A more complex derivative with enhanced anti-inflammatory properties.
2,3-Dimethoxybenzamide: Another benzamide derivative with antioxidant and antibacterial activities.
Uniqueness
2-(2-Aminopropan-2-yl)benzamide stands out due to its unique structural features, which allow for diverse chemical modifications and a broad range of applications. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound for further research and development.
特性
分子式 |
C10H14N2O |
|---|---|
分子量 |
178.23 g/mol |
IUPAC名 |
2-(2-aminopropan-2-yl)benzamide |
InChI |
InChI=1S/C10H14N2O/c1-10(2,12)8-6-4-3-5-7(8)9(11)13/h3-6H,12H2,1-2H3,(H2,11,13) |
InChIキー |
PAVGIEKLMLBBPU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=CC=C1C(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


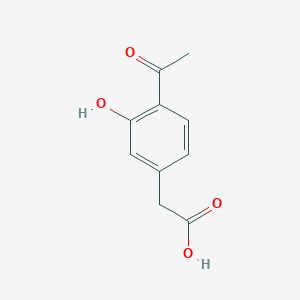

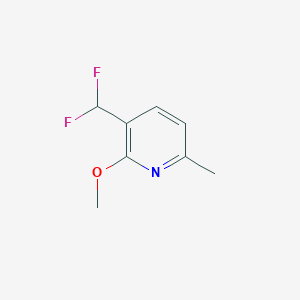

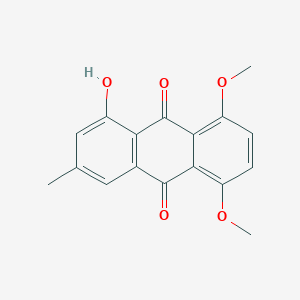
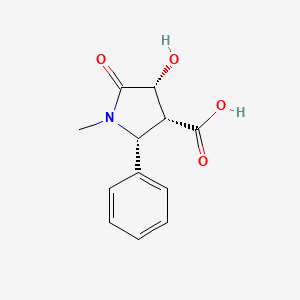
![2-{[10-([2,2'-Bithiophen]-5-yl)decyl]oxy}oxane](/img/structure/B13131406.png)

